molecular formula C8H7NO2S2 B1611315 4-Methylsulfonylphenylisothiocyanate CAS No. 15863-56-6

4-Methylsulfonylphenylisothiocyanate

Cat. No. B1611315
CAS RN: 15863-56-6
M. Wt: 213.3 g/mol
InChI Key: VSEGGIPVCHEXNW-UHFFFAOYSA-N
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Description

4-Methylsulfonylphenylisothiocyanate, also known as sulforaphane, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has gained a lot of attention in recent years due to its potential health benefits, particularly in the prevention and treatment of cancer.

Mechanism Of Action

Sulforaphane works by activating a pathway in the body called the Nrf2 pathway. This pathway is responsible for regulating the body's antioxidant response and plays a key role in protecting cells from damage. Sulforaphane also has anti-inflammatory properties and has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of enzymes that help the body detoxify harmful substances, and to reduce inflammation in the body. Sulforaphane has also been shown to have a positive effect on cardiovascular health, by reducing the risk of heart disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methylsulfonylphenylisothiocyanate in lab experiments is that it is a natural compound found in food, which makes it relatively safe to use. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation is that it can be difficult to control the dose of 4-Methylsulfonylphenylisothiocyanate, as the concentration can vary depending on the source.

Future Directions

There are a number of potential future directions for research on 4-Methylsulfonylphenylisothiocyanate. One area of interest is in the development of new cancer treatments that incorporate 4-Methylsulfonylphenylisothiocyanate. Another potential area of research is in the development of new neuroprotective therapies for neurological disorders such as Alzheimer's disease. Additionally, there is ongoing research into the potential benefits of 4-Methylsulfonylphenylisothiocyanate for cardiovascular health and other chronic diseases.

Scientific Research Applications

Sulforaphane has been extensively studied for its potential health benefits, particularly in the prevention and treatment of cancer. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also suggested that 4-Methylsulfonylphenylisothiocyanate may have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders.

properties

IUPAC Name

1-isothiocyanato-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-13(10,11)8-4-2-7(3-5-8)9-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGGIPVCHEXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567911
Record name 1-Isothiocyanato-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfonylphenylisothiocyanate

CAS RN

15863-56-6
Record name 1-Isothiocyanato-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methanesulfonylphenylamine (2.4 g, 14 mmol) was dissolved in a mixture of water (30 mL) and hydrochloric acid (9 mL, 37%). This was treated drop wise at room temperature with thiophosgene (1.5 g, 13.2 mmol) with good stirring. After 1 h, the suspension was filtered, washed with water and dried over P2O5 to give 2.4 g (85% yield) of 1-isothiocyanato4-methanesulfonylbenzene. 1H NMR (CDCl3), 300 MHz δ3.09 (s, 3H, CH3), 7.41(d, 2H, Aromatic), 7.98 (d, 2H, Aromatic).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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